1-Acetylpiperidine-3-carboxamide is classified under:
The synthesis of 1-acetylpiperidine-3-carboxamide can be achieved through several methodologies, with one of the most common being the acetylation of piperidine-3-carboxamide.
The molecular structure of 1-acetylpiperidine-3-carboxamide features a piperidine ring substituted with an acetyl group at the nitrogen atom and a carboxamide group at the third position.
The compound exhibits a three-dimensional conformation that allows for potential interactions with biological targets, which is crucial for its applications in medicinal chemistry.
1-Acetylpiperidine-3-carboxamide participates in various chemical reactions, showcasing its versatility as a synthetic intermediate.
The mechanism of action for 1-acetylpiperidine-3-carboxamide varies based on its application but generally involves interaction with specific molecular targets such as enzymes or receptors.
1-Acetylpiperidine-3-carboxamide has numerous applications across different scientific fields:
Systematic Nomenclature and Identifiers1-Acetylpiperidine-3-carboxamide is formally identified through multiple chemical naming systems and registry identifiers:
Table 1: Core Identifiers of 1-Acetylpiperidine-3-carboxamide
| Nomenclature Type | Identifier |
|---|---|
| IUPAC Name | 1-Acetylpiperidine-3-carboxamide |
| CAS Registry Number | 15827-99-3 |
| MDL Number | MFCD11643141 |
| Molecular Formula | C₈H₁₄N₂O₂ |
| Monoisotopic Mass | 170.1055 g/mol |
The molecular structure is unambiguously defined by several key representations:
O=C(N)C1CN(C(C)=O)CCC1 (Canonical) or O=C(N)[C@@H]1CN(C(C)=O)CCC1 for chiral variants [3] [5] MIFWTSLDLPGOCM-UHFFFAOYSA-N (Non-chiral) [3] Physicochemical ProfileExperimental data indicates this compound exists as a solid at room temperature with moderate water solubility attributed to its carboxamide group. Storage recommendations specify sealing under dry conditions at 2-8°C to prevent hydrolysis or degradation [5]. Its calculated LogP value of ~0.91 suggests balanced lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapeutics [7].
Table 2: Experimental Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | Not reported |
| Water Solubility | Moderate |
| Stability | Hygroscopic; store at 2-8°C |
Piperidine Ring Conformational DynamicsThe piperidine core adopts two predominant conformations: chair or boat forms. The equatorial positioning of the C3-carboxamide substituent minimizes steric interactions with the N1-acetyl group, enhancing stability. This conformational preference critically influences molecular recognition in biological targets [4]. The N-acetyl group induces a distinct electronic perturbation:
Stereochemical ImplicationsThough commercial samples may be racemic, enantiopure synthesis is feasible. The chiral center at C3 enables stereoselective interactions with biological receptors. For example, the structurally analogous (3S)-1-acetylpiperidine-3-carboxylic acid exhibits distinct metabolic stability compared to its (R)-isomer, underscoring the pharmacological relevance of stereochemistry [2].
Synthetic VersatilityThe compound serves as a linchpin for heterocyclic diversification:
Privileged Scaffold StatusPiperidine derivatives constitute >20% of FDA-approved small-molecule drugs, attributed to their:
1-Acetylpiperidine-3-carboxamide as a Building BlockThis compound enables rational drug design through two orthogonal functional handles:
Table 3: Medicinal Chemistry Applications of Key Functional Groups
| Functional Group | Role in Drug Design | Therapeutic Examples |
|---|---|---|
| N-Acetyl Amide | Bioisostere for esters/carbamates; metabolic stabilization | Antipsychotics (e.g., risperidone analogs) |
| C3-Carboxamide | Hydrogen bonding with biological targets; enhances solubility | Kinase inhibitors (e.g., imatinib derivatives) |
Specific applications include:
Emerging Research Directions
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7